molecular formula C18H17N3O3 B2630988 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 891123-21-0

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2630988
CAS No.: 891123-21-0
M. Wt: 323.352
InChI Key: NXEKWQDYZYCXSE-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylphenylhydrazine with 2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can be compared with other oxadiazole derivatives:

This compound’s diverse applications and unique properties make it a valuable subject of study in various scientific disciplines.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an oxadiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

  • Molecular Formula : C23H24N3O3
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 891125-44-3

The structural characteristics of this compound contribute to its reactivity and biological interactions. The presence of the oxadiazole moiety is significant as it often enhances the compound's ability to interact with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, a study evaluated various oxadiazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) assays. The results demonstrated that certain derivatives showed significant cytotoxicity against these cancer cell lines while maintaining moderate effects on normal fibroblast cells (MRC-5) .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 6HCC8275.13 ± 0.977.02 ± 3.25
Compound 8NCI-H3586.75 ± 0.199.31 ± 0.78

These findings suggest that the oxadiazole derivatives can effectively inhibit tumor cell proliferation, highlighting their potential as lead compounds for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cancer cells. While exact pathways are still under investigation, it is hypothesized that these compounds may disrupt critical signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to antitumor properties, oxadiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structural features of these compounds allow them to penetrate bacterial membranes effectively and interfere with essential cellular processes.

Case Studies and Research Findings

A comprehensive study focused on the synthesis and evaluation of various oxadiazole derivatives revealed that modifications to the substituents on the oxadiazole ring can significantly influence their biological activity. For example:

  • Compound Modifications : Altering the phenyl substituent's position or introducing electron-withdrawing groups can enhance cytotoxicity against specific cancer types.
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown that certain derivatives not only reduce tumor size but also exhibit lower toxicity compared to standard chemotherapeutic agents.

Future Directions

The ongoing research into this compound aims to optimize its structure for improved efficacy and selectivity against cancer cells while minimizing side effects on normal tissues. Further investigations are necessary to elucidate the precise mechanisms of action and to explore potential applications in combination therapies.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-8-9-12(2)14(10-11)17-20-21-18(24-17)19-16(22)13-6-4-5-7-15(13)23-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEKWQDYZYCXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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